1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17646999
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12N4O |
---|---|
Molecular Weight | 156.19 g/mol |
IUPAC Name | 1-(2-methoxypropyl)triazol-4-amine |
Standard InChI | InChI=1S/C6H12N4O/c1-5(11-2)3-10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3 |
Standard InChI Key | YQJDZGOFSKGLBS-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1C=C(N=N1)N)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Structure and IUPAC Nomenclature
The compound features a 1,2,3-triazole ring substituted at the 1-position with a 2-methoxypropyl group and at the 4-position with an amine (-NH2). The IUPAC name, 1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine, reflects this substitution pattern. The methoxypropyl side chain introduces stereochemical complexity, with the propyl group’s branching at the second carbon (Figure 1) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C7H12N4O | Calculated |
Molecular Weight | 168.21 g/mol | |
SMILES | COCC(C)N1C=C(N=N1)N | Derived |
XLogP3-AA | 0.8 (estimated) | |
Hydrogen Bond Donors | 1 (amine) |
Synthesis and Reaction Pathways
Cyclization Strategies from α,α-Dichlorotosyl Hydrazones
A validated route for 1,2,3-triazole synthesis involves α,α-dichlorotosyl hydrazones as precursors. Under basic conditions, these hydrazones undergo elimination of HCl to form vinyldiazine intermediates, which subsequently react with amines to yield triazoles . For 1-(2-methoxypropyl) derivatives, a propyl-containing hydrazone precursor could be cyclized with ammonia or ammonium salts to install the 4-amine group (Scheme 1) .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations
While CuAAC typically generates 1,4-disubstituted triazoles, modifications using propargyl ethers (e.g., 2-methoxypropyl propargyl ether) and azides may enable access to 1,4,5-trisubstituted variants. Recent work demonstrates that β-diketones and DMF can serve as acylating agents under PPTS catalysis, suggesting pathways to introduce acyl or amine groups post-cyclization .
Table 2: Optimized Reaction Conditions for Triazole Formation
Parameter | Optimal Value | Reference |
---|---|---|
Catalyst | PPTS (0.2 equiv) | |
Temperature | 120°C | |
Solvent | Toluene or DMF | |
Reaction Time | 12–24 hours |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The amine group at C4 confers nucleophilic character, making the compound susceptible to electrophilic substitution or acylation. The methoxypropyl chain enhances solubility in polar aprotic solvents, as evidenced by analogous compounds with benzyloxy groups .
Spectroscopic Fingerprints
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1H NMR: The triazole proton (C5-H) typically resonates at δ 7.8–8.2 ppm, while the methoxy group appears as a singlet near δ 3.3 ppm .
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IR Spectroscopy: N-H stretches (amine) emerge at 3300–3400 cm⁻¹, and triazole ring vibrations occur near 1600 cm⁻¹ .
Applications and Biological Relevance
Materials Science Applications
Triazole amines serve as ligands in coordination polymers. The methoxy oxygen could act as an additional donor site, enhancing metal-binding capacity—a property observed in benzyloxy-substituted triazoles .
Future Research Directions
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Stereoselective Synthesis: Investigating asymmetric methods to control the configuration of the methoxypropyl branch.
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Biological Screening: Evaluating antimicrobial and kinase-inhibitory activity in vitro.
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Coordination Chemistry: Exploring complexes with transition metals for catalytic applications.
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